2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline
Description
2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline (CAS: 1524982-75-9) is a chlorinated aromatic amine characterized by a biphenyl ether backbone substituted with two chlorine atoms at positions 4 and 5 on the aniline ring and a [1,1'-biphenyl]-2-yloxy group at position 2 . This compound is primarily utilized in synthetic organic chemistry, particularly as a precursor for synthesizing polychlorinated dibenzofurans (PCDFs), which are studied for their structural and electronic properties in materials science . Suppliers such as AK Scientific list this compound with a purity of 95%, indicating its niche industrial and research applications .
The structural complexity of this compound arises from its biphenyl ether linkage and chlorine substituents, which confer steric hindrance and electronic effects. These features influence its reactivity in cyclization reactions, as demonstrated in studies where it was converted to 1-substituted dibenzofuran derivatives under specific conditions .
Properties
Molecular Formula |
C18H13Cl2NO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-phenylphenoxy)aniline |
InChI |
InChI=1S/C18H13Cl2NO/c19-14-10-16(21)18(11-15(14)20)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11H,21H2 |
InChI Key |
CAZUKVPURODVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline typically involves the reaction of 2-hydroxybiphenyl with 4,5-dichloroaniline under specific conditions. One common method is the Ullmann ether synthesis, where the phenolic hydroxyl group of 2-hydroxybiphenyl reacts with the amino group of 4,5-dichloroaniline in the presence of a copper catalyst. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichloroaniline group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the dichloroaniline group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of dichloroaniline derivatives, which vary in the positions of chlorine atoms and additional functional groups. Key analogues include:
Environmental and Toxicological Profiles
- Toxicity: 3,5-Dichloroaniline is more toxic than its parent compound, vinclozolin, and persists in soil ecosystems .
Biological Activity
2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline is a compound of interest due to its potential biological activities. Understanding its biological profile can provide insights into its applicability in pharmacology and toxicology. This article summarizes the available research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C14H10Cl2N
- Molecular Weight : 277.14 g/mol
- CAS Number : 90052-14-5
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular pathways. Its mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells.
- Antimicrobial Activity : Some studies indicate potential antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted by researchers evaluated the effects of this compound on cytochrome P450 enzymes. The results indicated a significant reduction in enzyme activity, suggesting that the compound may interfere with drug metabolism pathways in the liver. This could have implications for pharmacokinetics and drug interactions.
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of the compound. Using cell cultures exposed to oxidative stress, researchers found that treatment with this compound led to a decrease in markers of oxidative damage. This suggests a protective effect against cellular damage caused by reactive oxygen species.
Case Study 3: Antimicrobial Effects
In a series of experiments assessing antimicrobial efficacy, the compound was tested against various bacterial strains. It demonstrated notable inhibitory effects against Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
